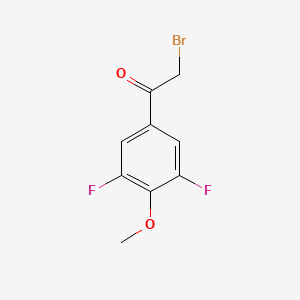

3,5-Difluoro-4-methoxyphenacyl bromide

Description

Properties

IUPAC Name |

2-bromo-1-(3,5-difluoro-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLHIPGAFRNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxyphenacyl bromide typically involves the bromination of 3,5-difluoro-4-methoxyacetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the phenacyl position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxyphenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The phenacyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemical Intermediate in Synthesis

3,5-Difluoro-4-methoxyphenacyl bromide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules. Some specific applications include:

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of compounds, which is crucial in drug design.

- Preparation of Phenacyl Derivatives : This compound can be utilized to create phenacyl derivatives that may exhibit enhanced biological activity.

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly as an anti-cancer agent. Research indicates that derivatives of phenacyl bromides can exhibit cytotoxic effects on cancer cells. Notable applications include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, modifications to the phenacyl structure have led to increased potency against specific tumor types .

- Targeting Specific Pathways : Research has indicated that certain derivatives can interfere with critical signaling pathways involved in cancer progression, such as the PI3K/AKT pathway, which is often dysregulated in malignancies .

Case Studies and Research Findings

Several studies have documented the effectiveness of phenacyl derivatives in preclinical settings:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxyphenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromide group is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in biological systems to modify proteins and enzymes, thereby affecting their function. The compound can also interact with molecular targets such as receptors and enzymes, modulating their activity through covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Compounds

Sepantronium Bromide (YM-155)

- Structure : A brominated indole-sulfonamide derivative.

- Applications : Potent survivin inhibitor (IC50 = 0.54 nM in PC-3 prostate cancer cells), used in oncology research to suppress tumor growth .

- Key Differences : Unlike 3,5-difluoro-4-methoxyphenacyl bromide, Sepantronium bromide contains a sulfonamide group and a bicyclic indole system, which confer specificity for survivin protein inhibition. Its molecular weight (443.29 g/mol) is significantly higher due to the extended heterocyclic framework .

3,5-Dimethyl-4-Methoxyphenylmagnesium Bromide

- Structure : A Grignard reagent with methyl and methoxy substituents.

- Applications : Key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes. Reacts with electrophiles (e.g., carbonyl compounds) to form carbon-carbon bonds .

- Key Differences: The magnesium-bromide moiety in this Grignard reagent contrasts with the phenacyl bromide group in this compound.

Methyl Bromide (CH3Br)

- Structure : Simple alkyl bromide.

- Applications: Historically used as a fumigant and pesticide. Now restricted due to ozone-depleting properties .

- Key Differences: Methyl bromide lacks aromaticity and functional groups, making it less versatile in synthetic chemistry compared to this compound. Its toxicity profile (neurotoxic, carcinogenic) is also more severe .

3-Chloro-4-(Trifluoromethoxy)benzyl Bromide Derivatives

- Structure : Benzyl bromide with chloro and trifluoromethoxy substituents.

- Applications : Intermediate in synthesizing bioactive molecules (e.g., compound 22 in ). The trifluoromethoxy group enhances metabolic stability in drug candidates .

- Key Differences : The trifluoromethoxy group in these derivatives provides distinct lipophilicity compared to the methoxy and fluorine substituents in this compound, affecting solubility and target binding .

Comparative Data Table

Biological Activity

3,5-Difluoro-4-methoxyphenacyl bromide is a chemical compound that has been the subject of research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF2O2. It features a phenacyl structure with two fluorine atoms and a methoxy group, contributing to its unique reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including nucleophilic substitutions, which are crucial for its biological activity.

The primary mechanism of action for this compound involves its ability to react with nucleophiles through the bromide group, which acts as a leaving group. This reactivity allows the compound to form covalent bonds with proteins and enzymes, potentially modifying their functions. Such interactions can lead to enzyme inhibition or modulation of receptor activity, making it valuable in drug design and development.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its ability to form covalent bonds enables it to target specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit selective inhibition of certain kinases involved in cancer cell proliferation .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines while sparing non-malignant cells. This selectivity is critical for developing therapeutic agents with reduced side effects. The compound's structural modifications have been linked to enhanced cytotoxicity against specific tumor types .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study conducted on various cancer cell lines revealed that derivatives of this compound showed significant cytotoxic effects. The modifications in the phenacyl structure were found to increase the potency against breast cancer cells specifically .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to reduced tumor growth in xenograft models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Difluoro-4-methoxybenzyl bromide | Benzyl group instead of phenacyl | Similar enzyme inhibition but different selectivity |

| 4-Bromo-2,6-difluoroanisole | Lacks phenacyl group | Used as an intermediate; lower cytotoxicity |

| 3,5-Difluoro-4-(trifluoromethoxy)bromobenzene | Trifluoromethoxy group | Used in liquid crystals; less biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,5-difluoro-4-methoxyphenacyl bromide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as 3,5-difluoro-4-methoxyacetophenone using HBr or PBr₃. Optimization involves controlling stoichiometry, temperature (e.g., reflux at 65°C as seen in analogous brominated compounds), and solvent polarity to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Validation through melting point analysis, IR (C-Br stretch ~550 cm⁻¹), and ¹H NMR (distinct aromatic proton splitting patterns) is essential .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~247 for C₉H₆BrF₂O₂).

- ¹³C NMR : Identify carbons adjacent to electronegative substituents (e.g., deshielded signals for Br-C and OCH₃ groups).

- Elemental Analysis : Validate %C, %H, and %Br against theoretical values. Cross-reference with literature data for analogous brominated aromatics .

Q. What safety protocols are recommended for handling brominated aromatic compounds like this reagent?

- Methodological Answer : Use fume hoods for synthesis and purification. Decontaminate spills with activated charcoal (adsorbs brominated compounds) followed by 5% sodium thiosulfate to reduce residual bromine. UV fluorescence screening (as used for ethidium bromide disposal) can detect trace contamination on surfaces . Solid/liquid waste must follow institutional hazardous chemical disposal guidelines, including neutralization of HBr byproducts.

Advanced Research Questions

Q. How does the electron-withdrawing methoxy group influence the reactivity of the phenacyl bromide moiety in nucleophilic substitution reactions?

- Methodological Answer : The methoxy group at the para position exerts a mesomeric electron-donating effect, stabilizing the intermediate carbocation during SN1 mechanisms. However, the adjacent fluorine atoms (strong -I effect) may counteract this, complicating reactivity. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) under controlled pH and solvent conditions (e.g., DMF vs. THF) can elucidate substituent effects. Computational modeling (DFT) of transition states further clarifies electronic influences .

Q. What strategies mitigate competing elimination pathways during coupling reactions involving this bromide?

- Methodological Answer : To favor substitution over E2 elimination:

- Use polar aprotic solvents (e.g., DMSO) to stabilize ionic intermediates.

- Employ bulky bases (e.g., DBU) to reduce β-hydrogen abstraction.

- Lower reaction temperatures (0–25°C) to slow elimination kinetics.

- Monitor by TLC or GC-MS for byproduct formation (e.g., difluoro-methoxy styrene derivatives). Optimization examples from triazine-based coupling reactions (see ) suggest pre-activation of nucleophiles (e.g., as triflates) enhances selectivity .

Q. How does this compound perform as a photoactivatable crosslinker in bioconjugation studies?

- Methodological Answer : Upon UV irradiation (λ = 300–350 nm), the phenacyl group undergoes C-Br bond homolysis, generating a reactive carbene intermediate. To quantify crosslinking efficiency:

- Fluorescence Quenching Assays : Track labeled biomolecules (e.g., proteins with fluorophore tags) pre/post-irradiation.

- SDS-PAGE : Analyze crosslinked dimer/trimer formation.

- LC-MS/MS : Identify specific conjugation sites. Comparative studies with non-fluorinated analogs (e.g., 4-methoxyphenacyl bromide) reveal fluorine’s role in modulating carbene stability and reactivity .

Data Contradictions and Validation

Q. Discrepancies in reported melting points for structurally similar brominated aromatics: How to resolve?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to determine exact melting ranges. Cross-validate with independent syntheses (e.g., ’s NaBH₄/I₂ reduction method for benzyl bromides) and crystallographic data (if available). Purity thresholds (>95% by HPLC) must be documented to ensure comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.